molecular formula C14H10Cl2O5S B2746378 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate CAS No. 522624-50-6

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate

Cat. No. B2746378
CAS RN: 522624-50-6
M. Wt: 361.19
InChI Key: YRAFYFGIKPQTEB-UHFFFAOYSA-N
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Description

“4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate” is a chemical compound with the CAS Number: 522624-50-6 . It has a molecular weight of 361.2 and its IUPAC name is 4-formyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate . The compound is typically stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10Cl2O5S/c1-20-14-6-9 (8-17)2-5-13 (14)21-22 (18,19)10-3-4-11 (15)12 (16)7-10/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Research into sulfonated poly(arylene ether sulfone) copolymers has shown promising applications for proton exchange membranes (PEMs) in fuel cells. Novel biphenol-based wholly aromatic poly(arylene ether sulfone)s containing pendant sulfonate groups have been synthesized. These materials demonstrate increased glass transition temperature, enhanced membrane hydrophilicity, and intrinsic viscosity, with certain copolymers exhibiting conductivity values comparable to or higher than the fluorinated copolymer Nafion 1135, a standard in the field. This research highlights the potential of such compounds in developing new PEM materials with improved performance and thermal stability (Wang et al., 2002).

Chromogenic Indicators and Cell Viability Assays

A specific disulfonated tetrazolium salt derivative, with structural relevance to the chemical of interest, has been utilized as a chromogenic indicator for NADH and as a cell viability indicator. This compound is reduced by NADH to produce a corresponding formazan dye that is soluble in water, proving its utility in sensitive chromogenic detection of NADH. Moreover, its application in cell proliferation assays showcases the compound's versatility in biochemical research (Ishiyama et al., 1997).

Organic Synthesis and Molecular Structure

The compound has implications in organic synthesis, particularly in the homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds. This illustrates its role in facilitating the synthesis of complex organic molecules, contributing to the development of new synthetic methodologies (Beney et al., 1998).

Luminescent Sensing of Metal Ions

Lanthanide-organic frameworks incorporating sulfonate-carboxylate ligands have been developed for gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks, featuring large hexagonal channels and small trigonal channels, demonstrate significant potential for recognition of specific ions such as K(+) and Fe(3+). The ability to enhance or quench Eu(3+) luminescence selectively with these ions offers a novel approach for the development of luminescent sensors (Zhou et al., 2016).

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3,4-dichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O5S/c1-20-14-6-9(8-17)2-5-13(14)21-22(18,19)10-3-4-11(15)12(16)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAFYFGIKPQTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate

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